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molecular formula C7H9NO B1338375 (S)-1-(Pyridin-2-yl)ethanol CAS No. 59042-90-9

(S)-1-(Pyridin-2-yl)ethanol

Cat. No. B1338375
M. Wt: 123.15 g/mol
InChI Key: PPHIIIRFJKDTLG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022062B2

Procedure details

Stir a mixture of (±)-1-(pyridin-2-yl)-ethanol (21.2 mmol), 4 A molecular sieves powder (3 g), vinyl acetate (6 mL) and lipase Candida Antarctica acrylic resin (0.87 g) in i-Pr2O (40 mL) at ambient temperature overnight-(J. Org. Chem. 1998, 63, 2481-2487; Synlett 1999, 41-44). Remove the solid residue by filtration. Evaporate the volatile substances and purify by chromatography eluting with hexane/EtOAc (7:3 to 1:1) to give the faster eluting (R)acetic acid 1-(pyridin-2-yl)-ethyl ester as colorless oil (50%) and the slower eluting (S)-alcohol as light yellow oil (43%). Dissolve (R)-acetic acid 1-(pyridin-2-yl)-ethyl ester (9.620 mmol) in methanol (50 mL) and add potassium carbonate (38.48 mmol) in water (10 mL). Stir the mixture at ambient temperature for 4 h. Dilute with brine, extract three times with EtOAc, dry over anhydrous Na2SO4, filter through a short pad of silica gel and concentrate in vacuo to give the desired intermediate as a colorless oil (89%).
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
21.2 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
powder
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acrylic resin
Quantity
0.87 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
(R)-acetic acid 1-(pyridin-2-yl)-ethyl ester
Quantity
9.62 mmol
Type
reactant
Reaction Step Three
Quantity
38.48 mmol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]([OH:9])[CH3:8].C(OC=C)(=O)C.N1C=CC=CC=1[C@H](OC(=O)C)C.C(=O)([O-])[O-].[K+].[K+]>O(C(C)C)C(C)C.CO.O.[Cl-].[Na+].O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C@H:7]([OH:9])[CH3:8] |f:3.4.5,9.10.11|

Inputs

Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Two
Name
Quantity
21.2 mmol
Type
reactant
Smiles
N1=C(C=CC=C1)C(C)O
Name
powder
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)OC=C
Name
acrylic resin
Quantity
0.87 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
O(C(C)C)C(C)C
Step Three
Name
(R)-acetic acid 1-(pyridin-2-yl)-ethyl ester
Quantity
9.62 mmol
Type
reactant
Smiles
N1=C(C=CC=C1)[C@@H](C)OC(C)=O
Name
Quantity
38.48 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the solid residue
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
Evaporate the volatile substances
CUSTOM
Type
CUSTOM
Details
purify by chromatography
WASH
Type
WASH
Details
eluting with hexane/EtOAc (7:3 to 1:1)
CUSTOM
Type
CUSTOM
Details
to give the
WASH
Type
WASH
Details
faster eluting (R)acetic acid 1-(pyridin-2-yl)-ethyl ester as colorless oil (50%)
WASH
Type
WASH
Details
the slower eluting (S)-alcohol as light yellow oil (43%)
STIRRING
Type
STIRRING
Details
Stir the mixture at ambient temperature for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extract three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filter through a short pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)[C@@H](C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08022062B2

Procedure details

Stir a mixture of (±)-1-(pyridin-2-yl)-ethanol (21.2 mmol), 4 A molecular sieves powder (3 g), vinyl acetate (6 mL) and lipase Candida Antarctica acrylic resin (0.87 g) in i-Pr2O (40 mL) at ambient temperature overnight-(J. Org. Chem. 1998, 63, 2481-2487; Synlett 1999, 41-44). Remove the solid residue by filtration. Evaporate the volatile substances and purify by chromatography eluting with hexane/EtOAc (7:3 to 1:1) to give the faster eluting (R)acetic acid 1-(pyridin-2-yl)-ethyl ester as colorless oil (50%) and the slower eluting (S)-alcohol as light yellow oil (43%). Dissolve (R)-acetic acid 1-(pyridin-2-yl)-ethyl ester (9.620 mmol) in methanol (50 mL) and add potassium carbonate (38.48 mmol) in water (10 mL). Stir the mixture at ambient temperature for 4 h. Dilute with brine, extract three times with EtOAc, dry over anhydrous Na2SO4, filter through a short pad of silica gel and concentrate in vacuo to give the desired intermediate as a colorless oil (89%).
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
21.2 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
powder
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acrylic resin
Quantity
0.87 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
(R)-acetic acid 1-(pyridin-2-yl)-ethyl ester
Quantity
9.62 mmol
Type
reactant
Reaction Step Three
Quantity
38.48 mmol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]([OH:9])[CH3:8].C(OC=C)(=O)C.N1C=CC=CC=1[C@H](OC(=O)C)C.C(=O)([O-])[O-].[K+].[K+]>O(C(C)C)C(C)C.CO.O.[Cl-].[Na+].O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C@H:7]([OH:9])[CH3:8] |f:3.4.5,9.10.11|

Inputs

Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Two
Name
Quantity
21.2 mmol
Type
reactant
Smiles
N1=C(C=CC=C1)C(C)O
Name
powder
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)OC=C
Name
acrylic resin
Quantity
0.87 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
O(C(C)C)C(C)C
Step Three
Name
(R)-acetic acid 1-(pyridin-2-yl)-ethyl ester
Quantity
9.62 mmol
Type
reactant
Smiles
N1=C(C=CC=C1)[C@@H](C)OC(C)=O
Name
Quantity
38.48 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the solid residue
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
Evaporate the volatile substances
CUSTOM
Type
CUSTOM
Details
purify by chromatography
WASH
Type
WASH
Details
eluting with hexane/EtOAc (7:3 to 1:1)
CUSTOM
Type
CUSTOM
Details
to give the
WASH
Type
WASH
Details
faster eluting (R)acetic acid 1-(pyridin-2-yl)-ethyl ester as colorless oil (50%)
WASH
Type
WASH
Details
the slower eluting (S)-alcohol as light yellow oil (43%)
STIRRING
Type
STIRRING
Details
Stir the mixture at ambient temperature for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extract three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filter through a short pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)[C@@H](C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08022062B2

Procedure details

Stir a mixture of (±)-1-(pyridin-2-yl)-ethanol (21.2 mmol), 4 A molecular sieves powder (3 g), vinyl acetate (6 mL) and lipase Candida Antarctica acrylic resin (0.87 g) in i-Pr2O (40 mL) at ambient temperature overnight-(J. Org. Chem. 1998, 63, 2481-2487; Synlett 1999, 41-44). Remove the solid residue by filtration. Evaporate the volatile substances and purify by chromatography eluting with hexane/EtOAc (7:3 to 1:1) to give the faster eluting (R)acetic acid 1-(pyridin-2-yl)-ethyl ester as colorless oil (50%) and the slower eluting (S)-alcohol as light yellow oil (43%). Dissolve (R)-acetic acid 1-(pyridin-2-yl)-ethyl ester (9.620 mmol) in methanol (50 mL) and add potassium carbonate (38.48 mmol) in water (10 mL). Stir the mixture at ambient temperature for 4 h. Dilute with brine, extract three times with EtOAc, dry over anhydrous Na2SO4, filter through a short pad of silica gel and concentrate in vacuo to give the desired intermediate as a colorless oil (89%).
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
21.2 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
powder
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acrylic resin
Quantity
0.87 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
(R)-acetic acid 1-(pyridin-2-yl)-ethyl ester
Quantity
9.62 mmol
Type
reactant
Reaction Step Three
Quantity
38.48 mmol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]([OH:9])[CH3:8].C(OC=C)(=O)C.N1C=CC=CC=1[C@H](OC(=O)C)C.C(=O)([O-])[O-].[K+].[K+]>O(C(C)C)C(C)C.CO.O.[Cl-].[Na+].O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C@H:7]([OH:9])[CH3:8] |f:3.4.5,9.10.11|

Inputs

Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Two
Name
Quantity
21.2 mmol
Type
reactant
Smiles
N1=C(C=CC=C1)C(C)O
Name
powder
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)OC=C
Name
acrylic resin
Quantity
0.87 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
O(C(C)C)C(C)C
Step Three
Name
(R)-acetic acid 1-(pyridin-2-yl)-ethyl ester
Quantity
9.62 mmol
Type
reactant
Smiles
N1=C(C=CC=C1)[C@@H](C)OC(C)=O
Name
Quantity
38.48 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the solid residue
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
Evaporate the volatile substances
CUSTOM
Type
CUSTOM
Details
purify by chromatography
WASH
Type
WASH
Details
eluting with hexane/EtOAc (7:3 to 1:1)
CUSTOM
Type
CUSTOM
Details
to give the
WASH
Type
WASH
Details
faster eluting (R)acetic acid 1-(pyridin-2-yl)-ethyl ester as colorless oil (50%)
WASH
Type
WASH
Details
the slower eluting (S)-alcohol as light yellow oil (43%)
STIRRING
Type
STIRRING
Details
Stir the mixture at ambient temperature for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extract three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filter through a short pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)[C@@H](C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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